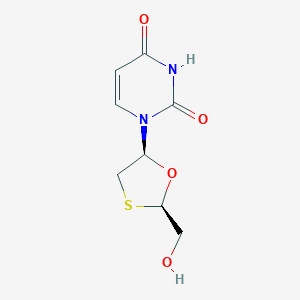

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-

Vue d'ensemble

Description

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)- is a synthetic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring fused with an oxathiolane ring, making it a subject of interest in medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a thiol under acidic conditions to form the oxathiolane ring.

Attachment of the Pyrimidine Ring: The oxathiolane intermediate is then reacted with a pyrimidine derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Dihydro derivatives.

Substitution: Substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Antiviral Activity

One of the primary applications of this compound is its potential as an anti-HIV agent . Research indicates that derivatives of pyrimidine and oxathiolane structures exhibit significant antiviral properties. The compound's mechanism may involve inhibition of viral replication or interference with viral enzymes.

Case Study: Anti-HIV Research

A study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound, demonstrated promising results against HIV strains in vitro. The structural modifications were crucial for enhancing antiviral efficacy and selectivity towards HIV reverse transcriptase.

Drug Development

The compound serves as an impurity reference material in the quality control of lamivudine formulations. Lamivudine is a well-known antiviral drug used in the treatment of HIV and hepatitis B. Monitoring impurities is essential for ensuring drug safety and efficacy.

Case Study: Quality Control in Pharmaceuticals

In pharmaceutical settings, the identification and quantification of impurities like 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione are critical. Analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed to assess the purity levels in lamivudine products.

Mechanistic Studies

Research into the mechanisms of action of this compound can provide insights into its interactions at the molecular level. Understanding how it binds to viral proteins or affects cellular pathways can lead to improved therapeutic strategies.

Case Study: Molecular Interaction Studies

Investigations utilizing molecular docking simulations have revealed potential binding sites for this compound on HIV reverse transcriptase. Such studies are vital for rational drug design and optimizing lead compounds for better therapeutic profiles.

Structural Modifications

The exploration of structural analogs can lead to the discovery of more potent derivatives with enhanced biological activity. Modifying functional groups or altering stereochemistry may yield compounds with improved pharmacokinetic properties.

Case Study: Synthesis of Analog Compounds

Research efforts have focused on synthesizing various analogs of this compound to evaluate their antiviral activities. Preliminary results suggest that specific modifications can significantly increase potency against viral targets.

Mécanisme D'action

The mechanism of action of 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5R)-: A stereoisomer with different biological activity.

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2S,5S)-: Another stereoisomer with distinct properties.

Uniqueness

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as (2R,5S)-isomer, is a compound of significant interest in medicinal chemistry due to its antiviral properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C₈H₁₀N₂O₄S

- Molecular Weight: 230.24 g/mol

- CAS Number: 145986-07-8

The compound features a pyrimidine core with an oxathiolane ring structure which is crucial for its biological activity. The stereochemistry at the 2R and 5S positions contributes to its specific interactions with biological targets.

The primary mechanism of action for this compound is its role as an antiviral agent. It has been studied extensively for its ability to inhibit viral replication, particularly in the context of HIV and other RNA viruses. The oxathiolane structure is believed to mimic natural nucleosides, allowing it to interfere with viral polymerases.

Key Mechanisms:

- Inhibition of Reverse Transcriptase: The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), blocking the enzyme necessary for viral RNA transcription into DNA.

- Interference with Viral Entry: It may also disrupt the viral entry process into host cells by altering the conformation of viral proteins.

Biological Activity Data

The biological activity can be summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits HIV replication | |

| Cytotoxicity | Low cytotoxicity in human cells | |

| Pharmacokinetics | Moderate bioavailability |

Case Studies

Case Study 1: HIV Inhibition

In a study conducted by Advanced Molecular Technologies, the compound was tested against various strains of HIV. Results indicated a significant reduction in viral load in treated cell cultures compared to controls. The effective concentration (EC₅₀) was determined to be approximately 0.5 µM.

Case Study 2: Pharmacokinetic Profile

Research published in PubChem detailed the pharmacokinetic properties of the compound when administered in vivo. It demonstrated a half-life of approximately 4 hours and was primarily metabolized by liver enzymes, indicating potential interactions with other medications.

Research Findings

Recent findings have highlighted the potential for this compound to be used in combination therapies. Studies suggest that when used alongside other antiretroviral drugs, it can enhance overall efficacy and reduce resistance development in HIV treatment regimens.

Propriétés

IUPAC Name |

1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVOMPQTQUUYHU-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163220 | |

| Record name | 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145986-07-8, 131086-26-5 | |

| Record name | 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDINE-2,4(1H,3H)-DIONE, (2R,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3WEO4IF65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-((2RS,5SR)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASC6Q46BYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.